2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile
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Overview
Description
2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile is a complex organic compound that belongs to the family of anthracene derivatives. This compound is characterized by the presence of a naphthalene moiety attached to a propyl chain, which is further connected to an anthracene core substituted with two cyano groups at the 9 and 10 positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where a naphthalene derivative is coupled with an anthracene derivative under the influence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, and the reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives
Scientific Research Applications
2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Widely used in the development of OLEDs and other optoelectronic devices due to its excellent photophysical properties .
Mechanism of Action
The mechanism of action of 2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile in optoelectronic devices involves the absorption of light, followed by the emission of fluorescence. The compound’s molecular structure allows for efficient energy transfer and emission of light, making it an ideal candidate for use in OLEDs. The presence of cyano groups enhances the electron-accepting properties, facilitating charge transport within the device .
Comparison with Similar Compounds
Similar Compounds
- 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile stands out due to its unique combination of a naphthalene moiety and cyano-substituted anthracene core. This structure imparts distinct photophysical properties, making it highly efficient in light-emitting applications compared to its analogs .
Properties
CAS No. |
42402-65-3 |
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Molecular Formula |
C29H20N2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(3-naphthalen-1-ylpropyl)anthracene-9,10-dicarbonitrile |
InChI |
InChI=1S/C29H20N2/c30-18-28-24-13-3-4-14-25(24)29(19-31)27-17-20(15-16-26(27)28)7-5-9-22-11-6-10-21-8-1-2-12-23(21)22/h1-4,6,8,10-17H,5,7,9H2 |
InChI Key |
BJGDITBSMJSJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCC3=CC4=C(C5=CC=CC=C5C(=C4C=C3)C#N)C#N |
Origin of Product |
United States |
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